3-Bromoquinolin-5-ol
Overview
Description
3-Bromoquinolin-5-ol is a chemical compound with the CAS Number: 1123738-15-7 . It has a molecular weight of 224.06 .
Synthesis Analysis
Quinoline, a vital scaffold for leads in drug discovery, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The linear formula of 3-Bromoquinolin-5-ol is C9H6BrNO .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
3-Bromoquinolin-5-ol is a solid substance . The storage temperature is not explicitly mentioned in the search results.Scientific Research Applications
Antibacterial and Antifungal Properties
A study demonstrated the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities. These compounds, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, were effective against various tested pathogens (Krishna, 2018).
Synthesis of Functionalized Quinolines
Research on the facile synthesis of functionalized phenoxy quinolines, including 6-Bromoquinolin-4-ol derivatives, revealed their significant antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These findings were supported by molecular docking studies and computational approaches (Arshad et al., 2022).
Synthesis of Quinoline Derivatives as Fluorescent Brightening Agents
Another research area involves the synthesis of 2-Aryl-6-substituted quinolines, such as 6-bromoquinolines, and their application as fluorescent brightening agents. The study detailed the efficient preparation of these compounds and their potential use in brightening applications (Rangnekar & Shenoy, 1987).
Safety And Hazards
The safety information for 3-Bromoquinolin-5-ol indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
properties
IUPAC Name |
3-bromoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBHLUVEQVTPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743655 | |
Record name | 3-Bromoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-5-ol | |
CAS RN |
1123738-15-7 | |
Record name | 3-Bromoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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